1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673955
InChI: InChI=1S/C10H16N2O3/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2
SMILES: C1=CC(=O)N(C1=O)CCCCCCON
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione

CAS No.:

Cat. No.: VC13673955

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione -

Specification

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name 1-(6-aminooxyhexyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C10H16N2O3/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2
Standard InChI Key BTYLBZCHKFVAAA-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCCCCCON
Canonical SMILES C1=CC(=O)N(C1=O)CCCCCCON

Introduction

Chemical Reactivity and Functionalization Pathways

The compound’s reactivity is governed by two primary sites:

  • Pyrrole Dione Core: The electron-deficient carbonyl groups facilitate nucleophilic attacks, enabling ring-opening reactions or cross-coupling with amines or thiols.

  • Aminooxy Group: This moiety participates in oxime ligation, reacting selectively with ketones or aldehydes to form stable oxime bonds—a key reaction in bioconjugation chemistry.

Table 1: Representative Reactions and Applications

Reaction TypeReagents/ConditionsApplication Example
Oxime LigationKetones, aldehydes, pH 4–6Antibody-drug conjugate synthesis
Nucleophilic SubstitutionAlkyl halides, Mitsunobu conditionsPolymer functionalization
Reductive AminationNaBH₃CN, aldehydesPeptide modification

These pathways underscore its utility in designing targeted drug delivery systems or functionalized biomaterials.

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, consider the following analogs:

CompoundKey Structural DifferencePrimary Application
Pyrrole-2,5-dioneLacks aminooxy side chainPolymer crosslinking agent
6-Aminohexanoic acidCarboxylic acid terminusBiodegradable polymer monomer
Hydroxylamine derivativesShorter alkyl chainsMetal chelation

The hexyl spacer in 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione balances hydrophobicity and flexibility, optimizing interactions with biological targets.

Future Directions and Research Opportunities

  • Drug Discovery: Screen against kinase or protease targets leveraging its electrophilic dione core.

  • Smart Materials: Incorporate into stimuli-responsive hydrogels via oxime crosslinking.

  • Diagnostic Probes: Develop fluorescent derivatives for imaging intracellular carbonyl species.

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